Fufenozide

Overview

Description

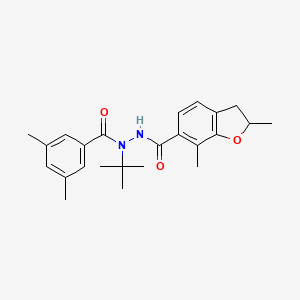

Fufenozide is a Chinese insecticide that has been used on a range of crops for the control of Lepidopterus pests including Diamond black moth . It is also known as furan tebufenozide and fuxian . The chemical formula of this compound is C₂₄H₃₀N₂O₃ .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₂₄H₃₀N₂O₃ . For a detailed molecular structure, you may refer to resources like MolView or ChemSpider .

Physical And Chemical Properties Analysis

This compound is a white powder solid . It is soluble in organic solvents but insoluble in water . The molecular weight of this compound is 394.52 .

Scientific Research Applications

Cross-Resistance Patterns and Fitness in Fufenozide-Resistant Diamondback Moth

This compound, an ecdysone agonist, is primarily used against the diamondback moth, showing effectiveness in controlling various lepidopterous pests in China. Research shows that the this compound-resistant strain of the moth has developed cross-resistance to certain other insecticides, indicating a need for careful management of this compound application to avoid resistance issues (Sun, Liang, & Gao, 2012).

Stability and Biochemical Basis of this compound Resistance

A study explored the stability and biochemical basis of this compound resistance in Plutella xylostella, revealing that resistance declined significantly after removal of selection pressure. However, susceptibility was not completely restored, indicating that resistance, once developed, might persist. The study also identified various enzymes that could be involved in this compound resistance (Tang, Sun, Zhou, Gao, & Liang, 2011).

Exposure Assessment of this compound in Agricultural Settings

An exposure assessment of this compound in a dryland field ditch and pond adjacent to an agricultural area was conducted. The study found that this compound could enter aquatic ecosystems through runoff, but it dissipated rapidly. This indicates a potential environmental impact of this compound use in agriculture (Geng et al., 2014).

Inheritance of Resistance to this compound in Diamondback Moth

Research on the genetic basis of this compound resistance in the diamondback moth suggests that resistance is autosomal, incompletely recessive, and likely controlled by multiple genes. This finding is crucial for developing strategies to manage resistance in pest populations (Sun, Liang, & Gao, 2010).

Role of MiR-189942 in Modulating this compound Susceptibility

A study focused on the involvement of miR-189942 in regulating the expression of the ecdysone receptor, which is the specific target of this compound. This research provides insight into the molecular mechanisms of insecticide resistance, highlighting the role of microRNAs in this process (Li et al., 2020).

Mechanism of Action

properties

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-14-10-15(2)12-19(11-14)23(28)26(24(5,6)7)25-22(27)20-9-8-18-13-16(3)29-21(18)17(20)4/h8-12,16H,13H2,1-7H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSJFNYZJYLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=C(C=C2)C(=O)NN(C(=O)C3=CC(=CC(=C3)C)C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001033559 | |

| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

467427-80-1 | |

| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)

![triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate](/img/structure/B6595711.png)

![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595731.png)

![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595734.png)

![Sodium (2R)-2,3-bis{[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595744.png)

![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595750.png)